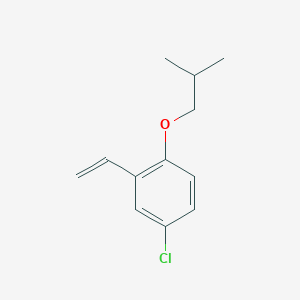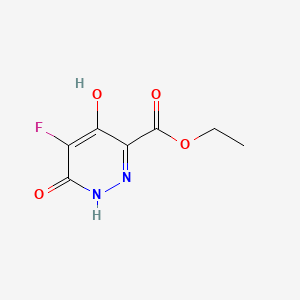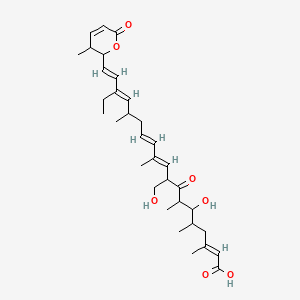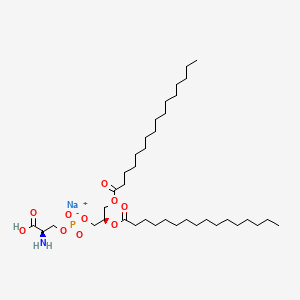
1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine can be synthesized by reacting dipalmitoylphosphatidic acid with serine under appropriate conditions . The reaction typically involves the use of solvents and catalysts to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The compound is often purified using techniques such as thin-layer chromatography (TLC) and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized phospholipids, while substitution reactions can yield various derivatives of the original compound.
Scientific Research Applications
1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine has a wide range of scientific research applications, including:
Chemistry: It is used in the study of lipid bilayers and membrane dynamics.
Biology: The compound is used to create model membranes for studying cell membrane properties and interactions.
Medicine: It is used in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.
Industry: The compound is used in the production of cosmetics and personal care products due to its emulsifying properties
Mechanism of Action
1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine exerts its effects by integrating into lipid bilayers and altering membrane properties. It interacts with membrane proteins and receptors, modulating their activity. The compound is involved in signaling pathways that regulate various cellular processes, including inflammation and immune response .
Comparison with Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Similar structure but with a choline head group instead of serine.
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol): Similar structure but with a glycerol head group.
Uniqueness: 1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine is unique due to its serine head group, which imparts specific biochemical properties and interactions with proteins and receptors. This makes it particularly useful in studies involving cell signaling and membrane dynamics.
Properties
Molecular Formula |
C38H73NNaO10P |
|---|---|
Molecular Weight |
757.9 g/mol |
IUPAC Name |
sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35-;/m1./s1 |
InChI Key |
GTLXLANTBWYXGW-SWIBWIMJSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


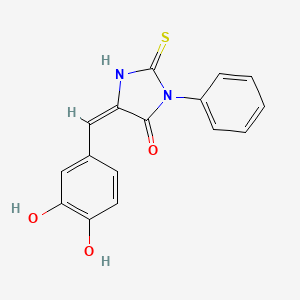
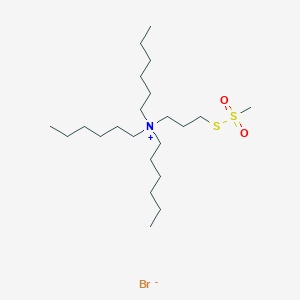





![n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide](/img/structure/B13713342.png)
![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)


